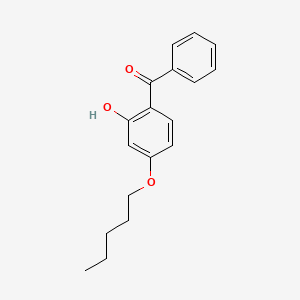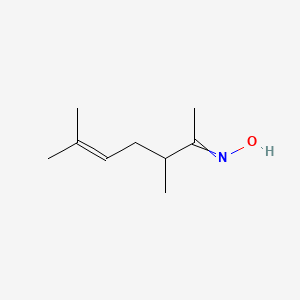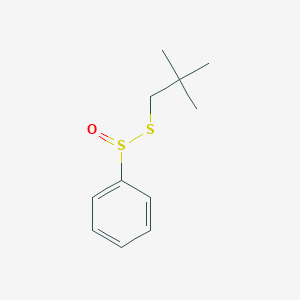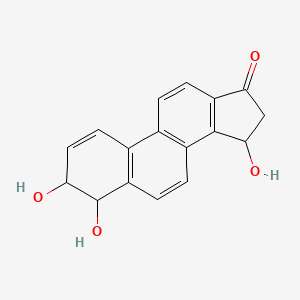
17H-Cyclopenta(a)phenanthren-17-one, 3,4,15,16-tetrahydro-3,4,15-trihydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17H-Cyclopenta(a)phenanthren-17-one, 3,4,15,16-tetrahydro-3,4,15-trihydroxy- is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a cyclopenta[a]phenanthrene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 17H-Cyclopenta(a)phenanthren-17-one, 3,4,15,16-tetrahydro-3,4,15-trihydroxy- typically involves multi-step organic reactions. The process often starts with the formation of the cyclopenta[a]phenanthrene core, followed by the introduction of hydroxyl groups at specific positions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and protective groups to ensure selective hydroxylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
17H-Cyclopenta(a)phenanthren-17-one, 3,4,15,16-tetrahydro-3,4,15-trihydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen functionalities, leading to the formation of alcohols or hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substituting agents: Halogens (Cl2, Br2), alkyl halides (R-X)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
17H-Cyclopenta(a)phenanthren-17-one, 3,4,15,16-tetrahydro-3,4,15-trihydroxy- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 17H-Cyclopenta(a)phenanthren-17-one, 3,4,15,16-tetrahydro-3,4,15-trihydroxy- involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may exert its effects by modulating enzyme activities, signaling pathways, or gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- 17H-Cyclopenta(a)phenanthren-17-one
- Dihydro-3-methoxy-17H-cyclopenta(a)phenanthren-17-one
- 1H-Cyclopenta[a]phenanthrene, 17-(1,5-dimethylhexyl)hexadecahydro-4,4,10,13,14-pentamethyl-
Uniqueness
17H-Cyclopenta(a)phenanthren-17-one, 3,4,15,16-tetrahydro-3,4,15-trihydroxy- is unique due to the presence of multiple hydroxyl groups, which enhance its reactivity and potential biological activities. This distinguishes it from other similar compounds that may lack these functionalities or have different substitution patterns.
Propiedades
Número CAS |
82322-24-5 |
|---|---|
Fórmula molecular |
C17H14O4 |
Peso molecular |
282.29 g/mol |
Nombre IUPAC |
3,4,15-trihydroxy-3,4,15,16-tetrahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C17H14O4/c18-13-6-5-9-8-1-4-12-14(19)7-15(20)16(12)10(8)2-3-11(9)17(13)21/h1-6,13,15,17-18,20-21H,7H2 |
Clave InChI |
CVRIWOACCDUGNR-UHFFFAOYSA-N |
SMILES canónico |
C1C(C2=C(C1=O)C=CC3=C2C=CC4=C3C=CC(C4O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



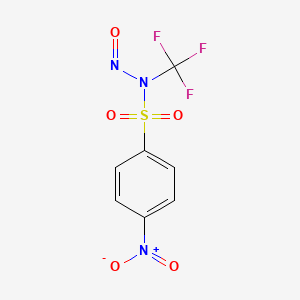
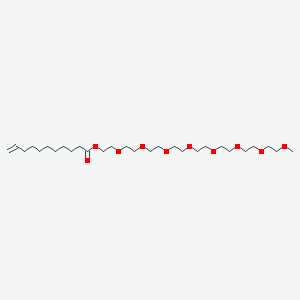
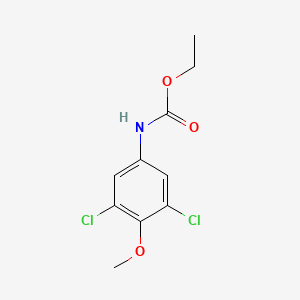
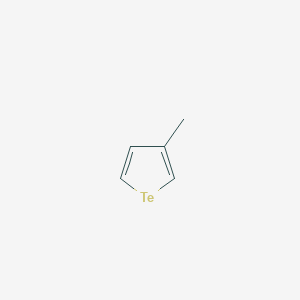
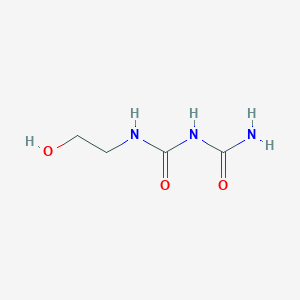
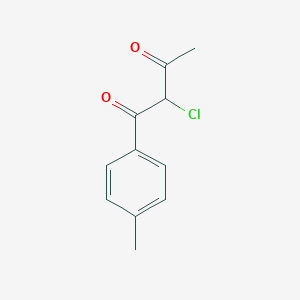
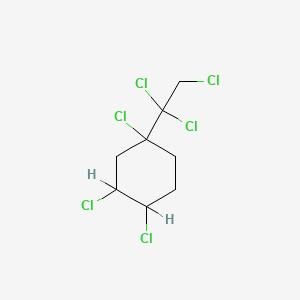
![(5R)-2-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.5]dec-3-ene](/img/structure/B14423527.png)
![1-Fluoro-4-iodobicyclo[2.2.1]heptane](/img/structure/B14423529.png)
